1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a nitroso group attached, which imparts unique chemical and biological properties. The structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by reduction to introduce the nitroso group. The reaction conditions typically involve the use of nitric acid and a reducing agent such as sodium dithionite. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the pyrrolo[2,3-b]pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. Major products formed from these reactions include nitro, amine, and halogenated derivatives.
Scientific Research Applications
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in cancer research, due to its ability to inhibit specific signaling pathways.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the nitroso group and has different reactivity and biological activity.
1-nitroso-1H-indole: Another nitroso-containing heterocycle with distinct chemical properties.
1-nitroso-1H-pyrrole: Similar nitroso functionality but with a different core structure. The uniqueness of this compound lies in its specific interactions with biological targets and its potential for therapeutic applications.
Properties
CAS No. |
2731007-77-3 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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